5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE
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Overview
Description
5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with multiple functional groups, including a cyano group, a fluoroanilino group, and a methoxyphenyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-carboxylate core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction, and the fluoroanilino group is introduced through a coupling reaction. The final step involves the formation of the enyl linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing side reactions. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are investigated in medicinal chemistry. Its ability to interact with biological targets suggests it could be developed into pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional versatility make it suitable for applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The cyano group and fluoroanilino group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it may activate or inhibit signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- [5-[(E)-2-cyano-3-(2-chloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
- [5-[(E)-2-cyano-3-(2-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
- [5-[(E)-2-cyano-3-(2-iodoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Uniqueness
The uniqueness of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE lies in the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to biological targets and improve its stability under various conditions. The fluoro group also influences the compound’s reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O4/c1-34-25-14-13-18(15-20(17-30)27(32)31-24-12-5-4-11-23(24)29)16-26(25)35-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,31,32)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFAJFFKPPDMLK-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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